

Pik-III vs SAR405: differences in Vps34 inhibition and selectivity

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Compound of Interest

Compound Name: *Pik-III*

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A Comparative Guide to Vps34 Inhibitors: Pik-III vs. SAR405

For researchers, scientists, and drug development professionals, the selective inhibition of Vacuolar protein sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K), is crucial for dissecting its roles in cellular processes like autophagy and endosomal trafficking, and for developing novel therapeutics. This guide provides an objective comparison of two widely used Vps34 inhibitors, **Pik-III** and SAR405, focusing on their inhibitory potency, selectivity, and reported cellular effects, supported by experimental data and detailed methodologies.

Executive Summary

Both **Pik-III** and SAR405 are potent and selective inhibitors of Vps34, a key enzyme in the initiation of autophagy. SAR405 exhibits exceptional selectivity with no significant off-target activity against class I and II PI3Ks or mTOR.[1][2] **Pik-III** also demonstrates high selectivity for Vps34 over other PI3K isoforms, particularly PI3K δ . [3] Both compounds effectively block autophagy, albeit through slightly different reported mechanisms and with varying potencies in cellular assays. This guide will delve into the specifics of their Vps34 inhibition and selectivity profiles, providing a comprehensive resource for selecting the appropriate tool compound for your research needs.

Vps34 Inhibition and Potency

Pik-III and SAR405 are both ATP-competitive inhibitors that target the kinase domain of Vps34. Their potency has been characterized through various in vitro and cellular assays.

Parameter	Pik-III	SAR405	Reference
Vps34 IC50 (in vitro)	18 nM	1.2 nM	[4] [5]
Vps34 Kd	Not Reported	1.5 nM	[1]
Cellular Vps34 Inhibition (GFP-FYVE IC50)	12 nM (U2OS cells)	27 nM (HeLa cells)	[1] [3]
Cellular Autophagy Inhibition (LC3-II formation IC50)	Not Reported	42 nM (mTOR inhibitor-induced)	[1]
Cellular Autophagy Inhibition (starvation-induced IC50)	Not Reported	419 nM (GFP-LC3 puncta)	[5]

Table 1: Comparison of In Vitro and Cellular Potency of **Pik-III** and SAR405 against Vps34.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. Both **Pik-III** and SAR405 have been profiled for their activity against other kinases, particularly those within the PI3K family.

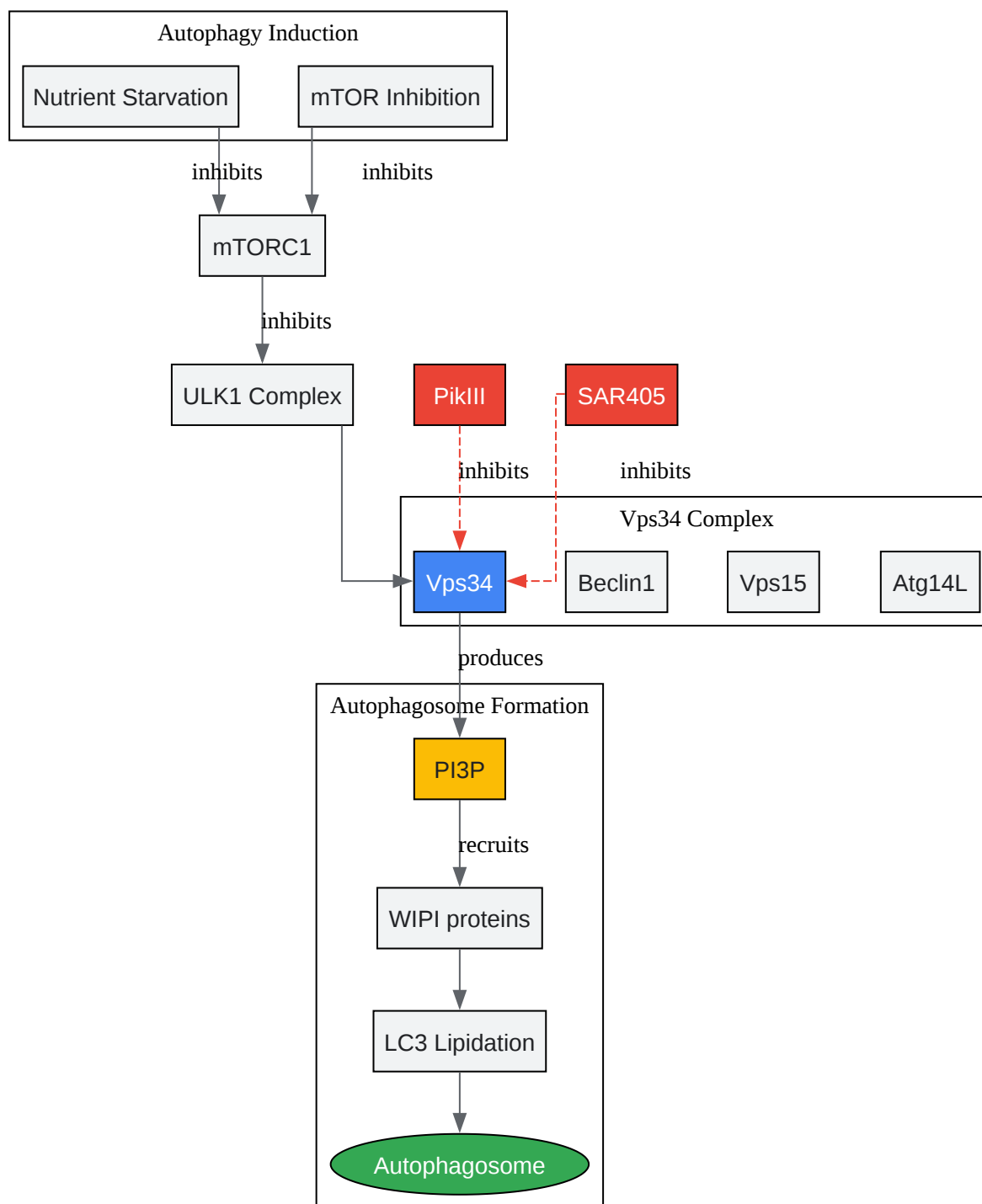
Kinase	Pik-III IC50	SAR405 IC50	Reference
Vps34	18 nM	1.2 nM	[3] [5]
PI3K α	>100-fold selectivity vs Vps34	>10 μ M	[2] [6]
PI3K β	Not Reported	>10 μ M	[2]
PI3K δ	1.2 μ M	>10 μ M	[2] [3]
PI3K γ	Not Reported	>10 μ M	[2]
mTOR	Not Reported	>10 μ M	[2]

Table 2: Kinase Selectivity of **Pik-III** and SAR405.

SAR405 demonstrates a remarkably clean selectivity profile, with no significant inhibition of class I or II PI3Ks, or mTOR, at concentrations up to 10 μ M.[\[2\]](#) **Pik-III** is also highly selective for Vps34, exhibiting over 100-fold selectivity against other PI3Ks.[\[6\]](#) Specifically, its IC50 for PI(3)K δ is 1.2 μ M, indicating a significant therapeutic window for selective Vps34 inhibition.[\[3\]](#)

Signaling Pathways and Cellular Effects

Both inhibitors effectively block the canonical autophagy pathway by inhibiting the production of phosphatidylinositol 3-phosphate (PI3P) by Vps34. This PI3P is essential for the recruitment of downstream autophagy effectors and the formation of autophagosomes.



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Vps34 signaling in autophagy initiation.

Inhibition of Vps34 by either **Pik-III** or SAR405 leads to a reduction in autophagosome formation and a subsequent blockage of autophagic flux. This is typically observed as a decrease in the formation of punctate structures of microtubule-associated protein 1A/1B-light chain 3 (LC3) and an accumulation of the autophagy receptor p62/SQSTM1.

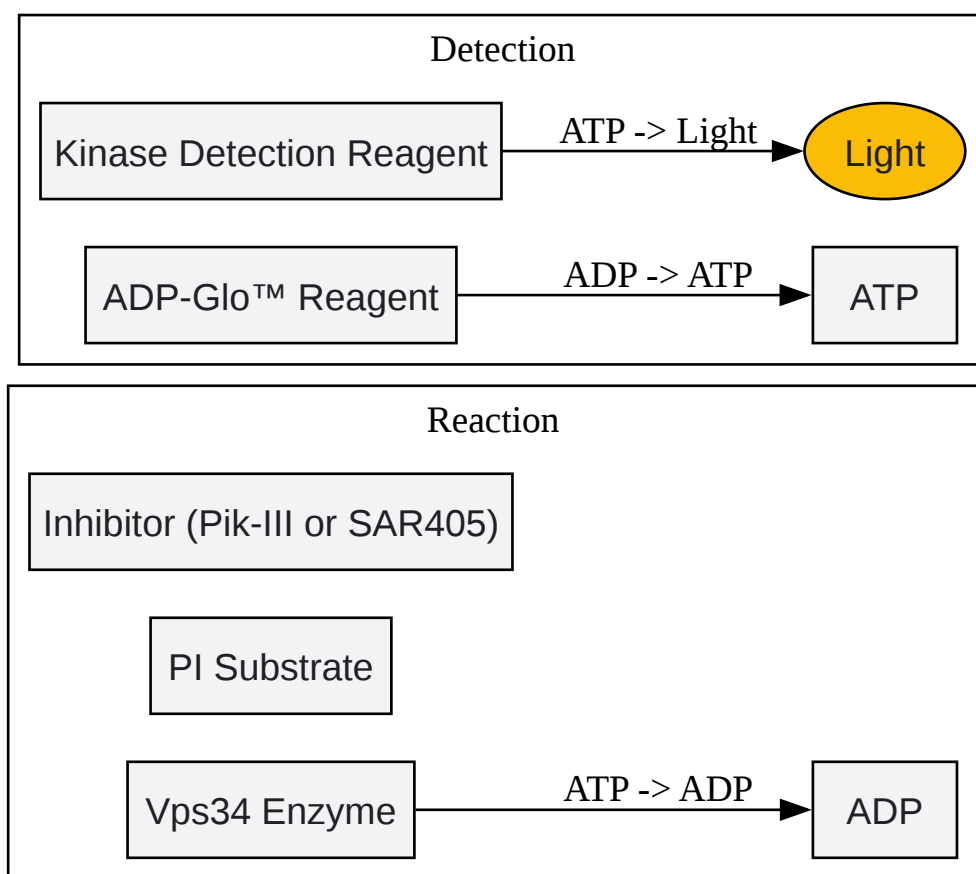
Furthermore, Vps34 is also involved in endosomal trafficking. Inhibition of Vps34 by SAR405 has been shown to disrupt the maturation of late endosomes and their fusion with lysosomes, leading to an accumulation of enlarged late endosomes.[1] The effects of **Pik-III** on endosomal trafficking are less explicitly detailed in the currently available literature.

Experimental Methodologies

To enable researchers to rigorously evaluate and compare Vps34 inhibitors, detailed protocols for key experiments are provided below.

In Vitro Vps34 Kinase Assay (ADP-Glo™)

This assay measures the kinase activity of Vps34 by quantifying the amount of ADP produced.



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Workflow for the ADP-Glo™ Vps34 kinase assay.

Materials:

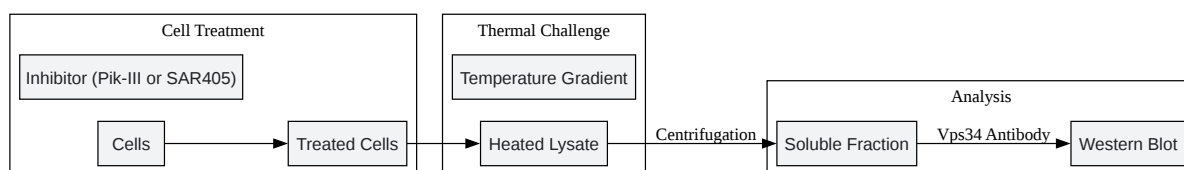
- Recombinant Vps34/Vps15 complex
- Phosphatidylinositol (PI) substrate
- **Pik-III** or SAR405
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

Procedure:

- Prepare serial dilutions of **Pik-III** and SAR405 in DMSO.
- In a 384-well plate, add 2.5 μ L of diluted inhibitor or DMSO (vehicle control).
- Add 5 μ L of a solution containing the Vps34/Vps15 enzyme and PI substrate in assay buffer.
- Initiate the kinase reaction by adding 2.5 μ L of ATP solution (final concentration at K_m for ATP).
- Incubate the plate at room temperature for 1 hour.
- Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure luminescence using a plate reader.
- Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor with its protein target in a cellular context.



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Workflow of the Cellular Thermal Shift Assay (CETSA).

Materials:

- Cultured cells (e.g., HeLa, U2OS)
- **Pik-III** or SAR405
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
- Anti-Vps34 antibody

Procedure:

- Treat cultured cells with the desired concentration of **Pik-III**, SAR405, or vehicle (DMSO) for 1-2 hours.
- Harvest the cells and wash with PBS.
- Resuspend the cell pellet in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant and determine the protein concentration.
- Analyze the levels of soluble Vps34 in each sample by Western blotting using a Vps34-specific antibody.
- A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Immunofluorescence Staining for LC3 and p62

This method is used to visualize and quantify the effect of Vps34 inhibition on autophagy.

Materials:

- Cultured cells grown on coverslips
- **Pik-III** or SAR405
- Autophagy inducers (e.g., starvation medium, rapamycin)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% bovine serum albumin in PBS)
- Primary antibodies: anti-LC3 and anti-p62
- Fluorescently labeled secondary antibodies
- DAPI for nuclear staining
- Mounting medium

Procedure:

- Seed cells on coverslips and treat with **Pik-III**, SAR405, or vehicle, with or without an autophagy inducer, for the desired time.
- Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Wash three times with PBS.
- Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

- Incubate with primary antibodies (anti-LC3 and anti-p62) diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Stain the nuclei with DAPI for 5 minutes.
- Wash with PBS and mount the coverslips on microscope slides.
- Visualize the cells using a fluorescence or confocal microscope. Quantify LC3 puncta and p62 accumulation using image analysis software.

Conclusion

Both **Pik-III** and SAR405 are invaluable tools for studying the physiological and pathological roles of Vps34. SAR405 stands out for its exceptional selectivity, making it an ideal choice for studies where off-target effects on other PI3K isoforms are a major concern.[1][2] **Pik-III**, while also highly selective, provides a potent alternative for Vps34 inhibition.[3] The choice between these two inhibitors will ultimately depend on the specific experimental context, including the cell type, the desired concentration, and the importance of ruling out any potential off-target activities. The provided experimental protocols offer a robust framework for researchers to independently verify and compare the effects of these and other Vps34 inhibitors in their own experimental systems.

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